![molecular formula C12H8ClF3N2O B12621624 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride CAS No. 937795-93-2](/img/structure/B12621624.png)
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules . This compound is used in various scientific research applications, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with benzoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and monitored using analytical techniques .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce corresponding oxides .
Aplicaciones Científicas De Investigación
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is used in several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to enhance the biological activity of drug candidates.
Material Science: It is used in the creation of materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
3-(Trifluoromethyl)benzoyl chloride: Another compound with similar functional groups used in organic synthesis.
Uniqueness
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is unique due to its specific combination of a pyrazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
937795-93-2 |
|---|---|
Fórmula molecular |
C12H8ClF3N2O |
Peso molecular |
288.65 g/mol |
Nombre IUPAC |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoyl chloride |
InChI |
InChI=1S/C12H8ClF3N2O/c1-18-9(6-10(17-18)12(14,15)16)7-4-2-3-5-8(7)11(13)19/h2-6H,1H3 |
Clave InChI |
WGPXUYCFRNNUQO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)
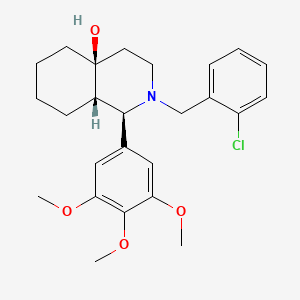
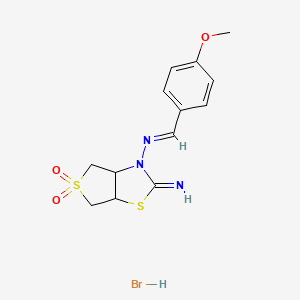

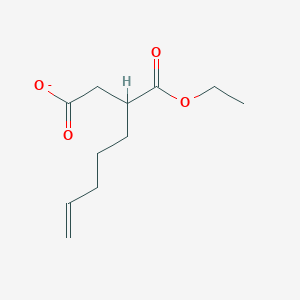

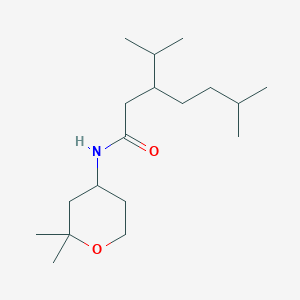
![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)
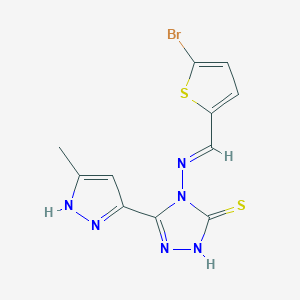
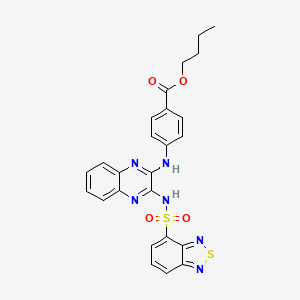
![2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621640.png)
